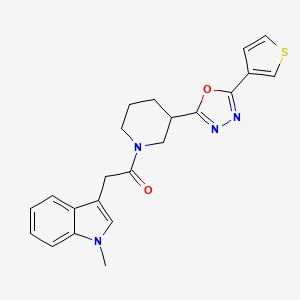

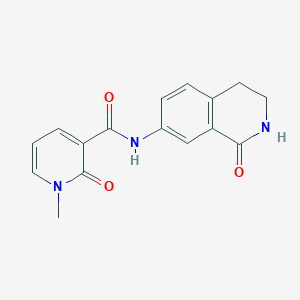

![molecular formula C24H23N3OS B2356117 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide CAS No. 477538-50-4](/img/structure/B2356117.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C14H10N2OS . Benzothiazole derivatives, such as this compound, are known to possess a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2 . The topological polar surface area is 70.2 Ų .Scientific Research Applications

Fluorescent Derivatives Synthesis and Photophysical Characteristics

Research has explored the synthesis of fluorescent derivatives from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide, focusing on their photophysical properties. These compounds exhibit excited state intra-molecular proton transfer pathways, resulting in single absorption and dual emission characteristics, and are thermally stable up to 200°C. Such properties make them potential candidates for fluorescent markers in bioimaging and sensing applications (Padalkar et al., 2011).

Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant activity against a range of pathogenic strains, with some derivatives showing greater potency than reference drugs. This highlights their potential as novel antimicrobial agents for treating various bacterial and fungal infections (Bikobo et al., 2017).

Anticancer Activity

Studies on this compound derivatives have shown promising anticancer activities. These compounds were synthesized and evaluated against several cancer cell lines, with some derivatives exhibiting moderate to excellent anticancer activity, surpassing the reference drug, etoposide, in efficacy. This suggests their potential as therapeutic agents for cancer treatment (Ravinaik et al., 2021).

Antifungal and Antibacterial Evaluation

Novel this compound derivatives have been synthesized and subjected to antifungal and antibacterial evaluations. These studies have shown that certain derivatives possess significant antifungal and antibacterial activities, offering potential for the development of new antimicrobial drugs (Senthilkumar et al., 2021).

Mechanism of Action

The benzothiazole scaffolds showed a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA) . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Future Directions

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry are being explored . These avoid the use of toxic solvents and minimize the formation of side products . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-3-27(4-2)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)29-24/h5-16H,3-4H2,1-2H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNNQBKNOLFZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

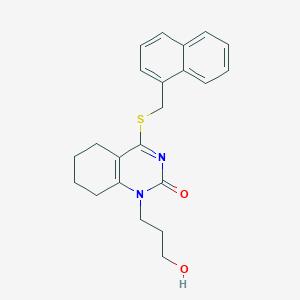

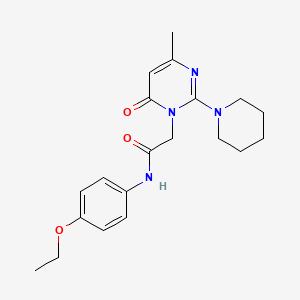

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)

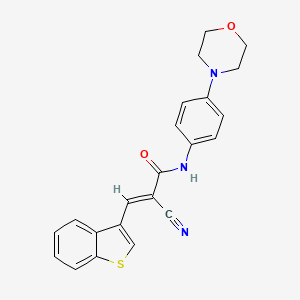

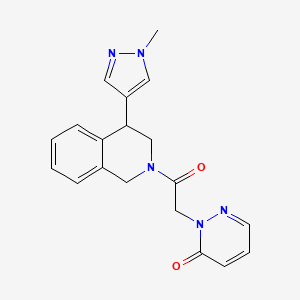

![(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one](/img/structure/B2356050.png)

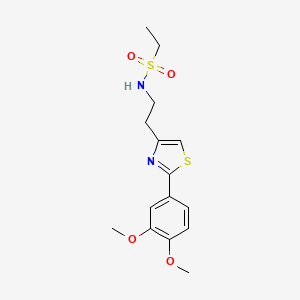

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)

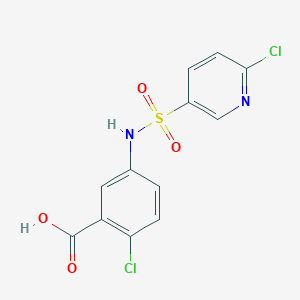

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B2356057.png)